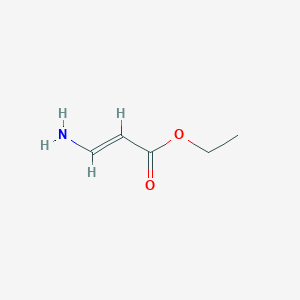

Ethyl 3-aminoacrylate

Description

Contextualization of β-Aminoacrylates as Key Intermediates

β-Aminoacrylates, a class of β-functionalized enamine derivatives, are highly versatile and valuable intermediates in the field of organic synthesis. academie-sciences.fr Their utility stems from the unique combination of an electron-donating amino group and an electron-withdrawing ester group attached to a carbon-carbon double bond, which imparts both nucleophilic and electrophilic characteristics to the molecule. academie-sciences.fr This dual reactivity makes them powerful precursors for the construction of a wide array of complex and biologically significant molecules. academie-sciences.frresearchgate.net

The significance of β-aminoacrylates is underscored by their role as fundamental building blocks for synthesizing key structural motifs found in numerous pharmaceuticals and natural products. researchgate.nethilarispublisher.com They are pivotal in the preparation of β-amino acids, which are non-proteinogenic amino acids that form the backbone of β-peptides. researchgate.nethilarispublisher.com β-Peptides are of considerable interest in medicinal chemistry because they can form stable secondary structures and exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts. researchgate.netresearchgate.net

Furthermore, β-aminoacrylates are indispensable in heterocyclic chemistry. They serve as precursors for a diverse range of heterocyclic systems, including pyrimidines, quinolines, pyrroles, pyridinones, and oxazoles. academie-sciences.frtandfonline.com The synthesis of these heterocycles is often achieved through condensation and cyclization reactions where the β-aminoacrylate fragment provides a ready-made C-C-N unit. Given that heterocyclic scaffolds are prevalent in a vast number of bioactive compounds, the role of β-aminoacrylates as key intermediates is firmly established in drug discovery and development. academie-sciences.frhilarispublisher.com The development of efficient synthetic methods, such as iron-catalyzed condensation of amines with β-ketoesters, has made these crucial intermediates more accessible for a wide range of applications. academie-sciences.fr

Strategic Importance of Ethyl 3-Aminoacrylate in Synthetic Chemistry

Within the broader class of β-aminoacrylates, this compound stands out as a particularly strategic and widely utilized building block in advanced organic synthesis. sigmaaldrich.comenamine.net Its importance lies in its specific molecular architecture—an ethyl ester coupled with a primary amino group across a double bond—which offers a predictable and versatile platform for molecular construction. The ethyl group provides a good balance of reactivity and stability, making it suitable for a variety of reaction conditions.

The strategic value of this compound is most evident in its application as a precursor in the total synthesis of complex molecules and in the construction of libraries of compounds for pharmaceutical screening. It is a key intermediate for synthesizing heterocyclic compounds, such as 4-hydroxyquinolines. google.com The compound's ability to participate in cyclization reactions is a cornerstone of its utility. For instance, in the synthesis of quinolines, the entire C-C-N framework of the aminoacrylate is incorporated into the final heterocyclic ring system.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | ethyl (2Z)-3-aminoprop-2-enoate |

| CAS Number | 77570-30-0 |

The following table provides examples of heterocyclic systems that can be synthesized using β-aminoacrylate intermediates.

| Heterocyclic Class | Synthetic Precursors | Reference |

| Pyrimidines | β-Aminoacrylate, Amidines | tandfonline.com |

| Quinolines | β-Aminoacrylate, Anilines | academie-sciences.frgoogle.com |

| Pyrroles | β-Aminoacrylate, α-Haloketones | academie-sciences.fr |

| Pyridinones | β-Aminoacrylate, Diketene | academie-sciences.fr |

| 1,4-Dihydropyridines | β-Aminoacrylate, Aldehydes, β-Ketoesters | academie-sciences.fr |

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

ethyl (E)-3-aminoprop-2-enoate |

InChI |

InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |

InChI Key |

FABIVEGAPONRAI-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/N |

Canonical SMILES |

CCOC(=O)C=CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Aminoacrylate and Its Analogues

Established Synthetic Routes

The direct synthesis of ethyl 3-aminoacrylate from 3-aminoacrylic acid can be accomplished via Fischer-Speier esterification. This classic method involves the reaction of a carboxylic acid with an alcohol, in this case, ethanol (B145695), under acidic catalysis. wikipedia.orglibretexts.org The reaction is an equilibrium process, and to achieve high yields of the target ester, the equilibrium must be shifted toward the products. libretexts.orgmasterorganicchemistry.com This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

The mechanism proceeds through several reversible steps:

Protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comlibretexts.org

This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the ethanol molecule. libretexts.org

A subsequent proton transfer from the attacking alcohol to one of the hydroxyl groups forms a good leaving group (water). masterorganicchemistry.com

Elimination of water generates a protonated ester.

Deprotonation by a weak base (like water or the alcohol) yields the final ethyl ester and regenerates the acid catalyst. libretexts.org

A key consideration in the esterification of an amino acid is the potential for the basic amino group to be protonated by the acid catalyst, which would render it non-nucleophilic and could complicate the reaction. While specific literature for the direct esterification of 3-aminoacrylic acid is not abundant, the general principles of Fischer esterification remain the most direct conceptual approach.

The synthesis of this compound from saturated amino acids like β-alanine is conceptually possible but presents challenges. Such a transformation would require the introduction of an α,β-double bond, a process that is not typically achieved through simple, direct protocols. Methods to accomplish this would likely involve a multi-step sequence, such as halogenation followed by dehydrohalogenation, or a controlled oxidation, which can suffer from poor yields and lack of selectivity.

While β-alanine ethyl ester is a known compound, its direct conversion to this compound is not a commonly reported high-yield pathway. wikipedia.org The synthesis of β-alanine itself can be achieved from precursors like β-aminopropionitrile. nih.gov However, the literature on the synthesis of β-amino acid derivatives more commonly focuses on stereoselective additions to N-acyl-β-(amino) acrylates or other unsaturated systems rather than creating the unsaturation from a saturated backbone. hilarispublisher.com

Condensation reactions represent a powerful and widely used strategy for constructing the β-aminoacrylate scaffold. These methods involve the formation of a carbon-nitrogen bond and often rely on the reaction between an amine and a 1,3-dicarbonyl compound or its equivalent.

A highly effective industrial method for preparing 3-aminoacrylic acid esters involves the condensation of an amine salt with an alkali salt of an enol, such as sodium 3-hydroxyacrylate ethyl ester. google.com This precursor is an enolate equivalent of the ester of formylacetic acid, which is a tautomer of ethyl acetoacetate's parent structure. The reaction is typically performed in an aqueous medium where both the amine salt and the enolate salt are soluble. google.com Upon mixing, the 3-aminoacrylic acid ester forms almost instantaneously and separates from the aqueous phase, leading to excellent yields and high purity. google.com The process is generally conducted at temperatures between 20 and 30 °C to maximize yield. google.com

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Dimethylamine HCl | 3-Dimethylamino-2-phenyl-acrylic acid methyl ester* | 72.2% | google.com |

| Piperidine (B6355638) | 3-Piperidinoacrylic acid ethyl ester | 67.2% | google.com |

| n-Butylamine | Ethyl 3-(n-butylamino)acrylic ester | 60.8% | google.com |

*Note: This example from the patent uses a phenyl-substituted precursor, demonstrating the method's versatility.

The reaction between anilines and ethyl cyanoacetate (B8463686) derivatives is a cornerstone for synthesizing N-aryl-β-aminoacrylates. A particularly effective reagent for this transformation is ethyl (ethoxymethylene)cyanoacetate (EMCE). The ethoxymethylene group acts as a masked formyl group, which readily undergoes substitution by the amino group of anilines. This condensation is a crucial step in the synthesis of various heterocyclic systems, such as quinolines. nih.gov

The reaction of o-phenylenediamine (B120857) with ethyl (ethoxymethylene)cyanoacetate has been studied under various conditions. arkat-usa.org Under neat microwave irradiation, the simple condensation product is formed quantitatively. However, the addition of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates a subsequent intramolecular cyclization to form a benzimidazole (B57391) derivative. arkat-usa.org This highlights the utility of the initial condensation product as a versatile intermediate.

| Reactants | Conditions | Time | Product | Reference |

|---|---|---|---|---|

| o-Phenylenediamine + EMCE | Neat, Microwave (300 W) | 3 min | Ethyl 2-cyano-3-(2-aminophenylamino)acrylate (Quantitative) | arkat-usa.org |

| o-Phenylenediamine + EMCE | DBU (1 equiv.), Microwave (300 W) | 7 min | Ethyl 1H-benzo[d]imidazole-2-carboxylate | arkat-usa.org |

Recent advancements have led to the development of metal-free, stereoselective methods for synthesizing N-monosubstituted β-aminoacrylates through the condensation of carbamates with β-alkoxyacrylates. These protocols offer excellent control over the geometry (E/Z) of the resulting double bond.

Two complementary methods have been established: an acid-promoted reaction and a base-promoted reaction.

Base-Promoted Condensation: This method is highly E-selective.

Acid-Catalyzed Condensation: This approach offers tunable selectivity. The choice of solvent can direct the reaction to favor either the E or the Z isomer. For example, using aqueous conditions can lead to the E-isomer through a crystallization-driven process that avoids the need for chromatography. In contrast, nonpolar solvents can favor the Z-isomer, an effect attributed to hydrogen bonding.

This dual approach provides a practical and scalable route to stereoselectively protected β-aminoacrylates, which are valuable precursors for non-natural amino acids and other pharmaceuticals.

| Carbamate | Alkoxyacrylate | Catalyst/Solvent | Product Isomer | Yield |

|---|---|---|---|---|

| Boc-NH₂ | Ethyl (E)-3-ethoxyacrylate | MsOH / Toluene | Z-isomer | 81% |

| Boc-NH₂ | Ethyl (E)-3-ethoxyacrylate | MsOH / MeCN-H₂O | E-isomer | 85% |

| Cbz-NH₂ | Ethyl (E)-3-ethoxyacrylate | MsOH / Toluene | Z-isomer | 87% |

| Cbz-NH₂ | Ethyl (E)-3-ethoxyacrylate | MsOH / MeCN-H₂O | E-isomer | 91% |

| Boc-NH₂ | Ethyl (E)-3-ethoxyacrylate | DBU / MeCN | E-isomer | 95% |

Synthesis via Alkali 3-Hydroxyacrylic Acid Esters and Amine Salts

An efficient method for synthesizing primary and secondary amides involves the direct amidation of esters using alkali metal amidoboranes. nih.gov This process is notable for its rapid and chemoselective nature, proceeding at room temperature without the need for catalysts. nih.gov The reaction of esters with sodium amidoboranes, such as NaNH₂BH₃ and NaNHMeBH₃, results in quantitative conversion and is applicable to a wide range of esters with various functional groups. nih.gov The mechanism involves a nucleophilic addition followed by a swift proton transfer-induced elimination reaction. nih.gov The strong nucleophilicity and basicity of the amidoborane anion, coupled with the activating role of the alkali metal cation on the carbonyl group, contribute to the reaction's high efficiency. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Ester | Sodium amidoborane (NaNHRBH₃) | Room Temperature, THF | Primary or Secondary Amide | High |

Amine Addition to Ethoxyacrylate Precursors

The synthesis of ethyl 3-amino-3-ethoxyacrylate can be achieved through a process starting with ethyl cyanoacetate. prepchem.com In a typical procedure, ethyl cyanoacetate is reacted with ethanol in the presence of hydrogen chloride gas in anhydrous diethyl ether at low temperatures. This leads to the precipitation of a white solid, which is then treated with a potassium carbonate solution to yield ethyl 3-amino-3-ethoxyacrylate. prepchem.com

Another approach involves the direct conjugate addition of an amine, such as 3-ethoxyaniline, to an ethoxyacrylate precursor like ethyl 2-cyano-3-ethoxyacrylate. This reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or triethylamine (B128534), in a suitable solvent like ethanol or DMF at elevated temperatures. The mechanism proceeds via the deprotonation of the amine, followed by conjugate addition to the β-carbon of the acrylate (B77674), which displaces the ethoxy group.

Aminolysis of Acrylate Derivatives

The aminolysis of acrylate derivatives serves as a direct route to obtaining β-aminoacrylates. For instance, mthis compound can be synthesized by reacting methyl 3-chloroacrylate (B1242026) with ammonia (B1221849). In this nucleophilic substitution reaction, ammonia displaces the chloride group, and the stereochemistry of the double bond is typically preserved. The use of phase-transfer catalysts can enhance the reaction rates in biphasic systems.

Similarly, the aminolysis of methyl esters with amines like benzylamine (B48309) and pyrrolidine (B122466) can be catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net These reactions are generally faster and provide slightly better yields in the presence of the catalyst. researchgate.net When diesters, such as those derived from L-aspartic acid, are used, the reaction can be chemoselective for the methyl ester, leading to the corresponding amides in good yields. researchgate.net The reaction of β-aminoacrylic esters and amides with alkyl halides can result in different products depending on the nature of the amine component of the enamine and the amide-derived amine. researchgate.net

Contemporary and Stereoselective Synthetic Strategies

Tandem Reaction Sequences for Complex Scaffolds

Palladium-catalyzed tandem reactions have emerged as a powerful tool for the synthesis of complex molecular architectures. mdpi.comencyclopedia.pub These processes allow for multiple bond-forming events to occur in a single pot, enhancing efficiency and atom economy. researchgate.net For example, a Pd-catalyzed tandem reaction of 3-allyloxybenzocyclobutenols involves C-C bond cleavage, C-O bond cleavage, and allylic alkylation of a C-H bond to produce meta-β-keto phenols. mdpi.comencyclopedia.pub Another notable example is the synthesis of 2-(1-phenylvinyl)-indoles through a Pd(0)-catalyzed intermolecular coupling of 2-gem-dibromovinylanilines and N-tosylhydrazones. mdpi.comencyclopedia.pub

Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of multisubstituted indoles from arylboronic acids and enamines. rsc.org This sequence involves a Chan-Lam oxidative N-arylation followed by a cross-dehydrogenative coupling reaction. rsc.org

Catalyst-Free Amino-Yne Click Reactions for Regio- and Stereo-Control

The amino-yne click reaction, a spontaneous reaction between electron-deficient terminal alkynes and amines, provides an efficient and highly selective method for synthesizing β-aminoacrylates. nih.govresearchgate.net This reaction proceeds at room temperature without any catalyst, producing regio- and stereo-selective products in excellent yields. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the nitrogen's non-bonding electron pair on the terminal carbon of the activated ethynyl (B1212043) group. researchgate.net

This methodology offers several advantages, including operational simplicity and the use of readily available reagents. nih.govresearchgate.net The resulting β-aminoacrylate products can also exhibit stimuli-responsive behavior, such as cleavage in weak acidic media, making this approach valuable for designing smart materials. researchgate.net The reaction between amines and ethyl propiolate, for instance, confirms a fast click addition and predominantly results in the Z-configuration for the β-aminoacrylate product due to potential intramolecular hydrogen bonding. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Configuration |

| Electron-deficient terminal alkyne | Amine | Room Temperature, Catalyst-free | Predominantly Z-isomer |

Lewis Acid Catalysis in Domino Reactions

Lewis acid catalysis plays a crucial role in promoting domino reactions that lead to the formation of complex heterocyclic systems from (Z)-3-aminoacrylates. A one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides, catalyzed by a Lewis acid, effectively constructs novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives. rsc.orgrsc.org This method is characterized by short reaction times and broad functional group tolerance, yielding spiro pyrrole (B145914) derivatives in good to excellent yields. rsc.orgrsc.org

The proposed mechanism involves the initial formation of an intermediate through the cyclization of the ethyl (Z)-3-amino-3-phenylacrylate and oxalyl chloride. rsc.org This intermediate then undergoes spiro annulation with the 2-aminobenzamide (B116534) in the presence of the Lewis acid catalyst. rsc.org Various Lewis acids have been shown to be effective, with Bi(OTf)₃ often providing the highest yields. researchgate.netresearchgate.net

| Lewis Acid Catalyst | Solvent | Yield of Spiro Product |

| Bi(OTf)₃ | CH₃CN-1,4-dioxane | 90% |

| Indium triflate | CH₃CN-1,4-dioxane | 82% |

| Copper triflate | CH₃CN-1,4-dioxane | 78% |

| Zinc chloride | CH₃CN-1,4-dioxane | 75% |

| Iodine | CH₃CN-1,4-dioxane | 75% |

Synthesis of Cyanoketene-N,S-acetals and β-Dialkylaminoacrylates

A notable method for the synthesis of functionalized acrylate systems involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with secondary aliphatic amines. This reaction pathway can lead to the formation of either α-cyanoketene-N,S-acetals or β-dialkylamine-α-cyanoacrylates, depending on the structure of the amine used. rsc.orgresearchgate.netresearchgate.net

In a typical procedure, the reaction is carried out in refluxing ethanol with triethylamine as a base. rsc.orgresearchgate.net The reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-methylalkylamines or pyrrolidine predominantly yields the corresponding monosubstituted N,S-acetals. rsc.orgresearchgate.net The mechanism proceeds through a nucleophilic attack of the amine on the electron-deficient double bond of the acrylate, followed by the elimination of methanethiol.

However, when amines with bulkier N-alkyl groups, such as N-ethylbenzylamine, are used, a mixture of the N,S-acetal and the corresponding β-dialkylamino-α-cyanoacrylate is often observed. rsc.orgresearchgate.net With even bulkier secondary amines like N-ethylcyclohexylamine and N-ethylbutylamine, the reaction exclusively yields the β-dialkylamino-α-cyanoacrylate products. rsc.orgresearchgate.net This shift in product distribution is attributed to the steric hindrance posed by the larger alkyl groups, which favors the elimination of both methylthio groups.

These synthesized cyanoketene-N,S-acetals are versatile intermediates themselves and can be used in subsequent reactions, for example, to synthesize pyrazole (B372694) derivatives by reacting with hydrazine (B178648). rsc.orgresearchgate.net

| Amine | Product Type | Yield (%) | Reference |

| N-methylbenzylamine | N,S-acetal | 85 | rsc.orgresearchgate.net |

| Pyrrolidine | N,S-acetal | 90 | rsc.orgresearchgate.net |

| N-ethylbenzylamine | N,S-acetal | 35 | rsc.orgresearchgate.net |

| N-ethylbenzylamine | β-dialkylamino-α-cyanoacrylate | 50 | rsc.orgresearchgate.net |

| N-ethylcyclohexylamine | β-dialkylamino-α-cyanoacrylate | 88 | rsc.orgresearchgate.net |

| N-ethylbutylamine | β-dialkylamino-α-cyanoacrylate | 85 | rsc.orgresearchgate.net |

Green Chemistry Principles in Aminoacrylate Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For the synthesis of aminoacrylates, several environmentally benign techniques have been explored, including microwave-assisted synthesis, ultrasonication, mechanochemistry, biocatalysis, and multicomponent reactions. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.orgchim.it In the context of β-enaminoester synthesis, microwave irradiation has been successfully employed in a solvent- and catalyst-free approach. rsc.orgrsc.org

For instance, the reaction between ethyl 3-(2,4-dioxocyclohexyl)propanoate and various aromatic and aliphatic amines under microwave irradiation at 110 °C produces novel β-enaminoesters in high yields (up to 93%). rsc.org This method is characterized by its mild reaction conditions, short reaction times, and the absence of a work-up procedure, which aligns well with the principles of green chemistry. rsc.orgrsc.org The tolerance of the ester group under these conditions allows for the selective formation of enaminoesters. rsc.org The versatility of this method opens up avenues for the synthesis of a wide range of peptidomimetic molecules and acridinediones. rsc.orgrsc.org

| Amine | Product | Yield (%) (Microwave) | Time (min) | Reference |

| Benzyl amine | Ethyl 3-((benzylamino)methyl)-2,4-dioxocyclohexanecarboxylate | 93 | 10 | rsc.org |

| Aniline | Ethyl 3-((phenylamino)methyl)-2,4-dioxocyclohexanecarboxylate | 90 | 12 | rsc.org |

| 4-Fluoroaniline | Ethyl 3-(((4-fluorophenyl)amino)methyl)-2,4-dioxocyclohexanecarboxylate | 92 | 10 | rsc.org |

| 4-Nitroaniline | Ethyl 3-(((4-nitrophenyl)amino)methyl)-2,4-dioxocyclohexanecarboxylate | 85 | 15 | rsc.org |

Ultrasonication Applications

The use of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netgrowingscience.com This technique has been applied to the synthesis of β-enaminones and their ester analogues, providing a milder and more efficient alternative to conventional methods. growingscience.com

An efficient protocol for the synthesis of β-enaminones and β-enamino esters utilizes a heterogeneous, recyclable nickel oxide (NiO) catalyst under ultrasound irradiation. growingscience.com The condensation of dicarbonyl compounds with various amines proceeds smoothly at 30 °C, affording the desired products in high yields within a short reaction time. growingscience.com The advantages of this method include the use of a robust, moisture-stable, and economically viable catalyst, as well as the simplicity of the procedure and ease of catalyst separation. growingscience.com While not a direct synthesis of this compound, this demonstrates the applicability of ultrasound in forming the core enaminone structure.

Another application involves a one-pot, three-component synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] rsc.orgrsc.orgnih.govdiazaphosphole-6-carboxylates under ultrasonic irradiation. rsc.org This reaction, starting from ethyl 2-amino-4-methylthiazole-5-carboxylate, highlights the potential of ultrasound to facilitate complex heterocyclic constructions from amino ester precursors in high yields and short reaction times. rsc.org

Mechanochemical Approaches: Grinding and Milling

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. nih.govcardiff.ac.ukbeilstein-journals.orgresearchgate.net This technique has been explored for various organic transformations, including those relevant to the synthesis of aminoacrylate derivatives.

For example, the mechanochemical Mizoroki–Heck reaction of aminoacrylates with aryl halides has been demonstrated in a ball-mill. nih.govbeilstein-journals.orgresearchgate.net This approach avoids the use of bulk solvents and can lead to high yields of the coupled products. Additionally, the mechanochemical synthesis of 3-vinylindoles has been achieved by reacting substituted indoles with ethyl acrylates in the presence of a palladium catalyst and an oxidizing agent. nih.govbeilstein-journals.org This C-H activation strategy showcases the potential of mechanochemistry to form complex structures from simple acrylate precursors.

Biocatalytic Synthesis Utilizing Enzymatic Processes

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.govrsc.org For the synthesis of aminoacrylates and their derivatives, enzymatic methods, particularly those involving lipases, have shown significant promise.

An eco-friendly approach to synthesizing β-amino esters is through the enzymatic esterification or transesterification of a corresponding amino acid. A case study on the synthesis of mthis compound involved the use of immobilized Candida antarctica Lipase (B570770) B (CALB). In a solvent-free system at 40°C, the reaction between 3-aminoacrylic acid and methyl acetate resulted in a 60% conversion to mthis compound after 24 hours. This method avoids the need for protecting groups on the amine functionality, which is often a requirement in traditional chemical esterification to prevent side reactions.

Furthermore, lipases have been employed in the kinetic resolution of racemic β-amino acid esters through hydrolysis, yielding enantiomerically pure amino esters and amino acids. mdpi.com For example, lipase PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to produce both the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com

| Enzyme | Reaction Type | Substrates | Product | Key Finding | Reference |

| Candida antarctica Lipase B (CALB) | Esterification | 3-Aminoacrylic acid, Methyl acetate | Mthis compound | 60% conversion in a solvent-free system | |

| Burkholderia cepacia Lipase (PSIM) | Hydrolysis (Kinetic Resolution) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | (R)-amino esters and (S)-amino acids | Excellent enantioselectivity (E > 200) and yields (>48%) | mdpi.com |

| Rhizopus oryzae Lipase | Esterification | Ethanol, Butyric acid | Ethyl butyrate | Successful synthesis of a flavor ester, demonstrating enzyme's utility in ester formation. | uab.cat |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their atom economy, efficiency, and convergence. researchgate.netthieme-connect.comijcea.orgbeilstein-journals.org These reactions are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing waste.

A highly relevant MCR for the synthesis of β-aminoacrylates is the three-component reaction of an amine, an alkyl propiolate, and a third component, such as ninhydrin. researchgate.netthieme-connect.comijcea.org In this reaction, the initial and key step is the conjugate addition of the amine to the alkyl propiolate to form a β-aminoacrylate intermediate in situ. researchgate.netthieme-connect.comijcea.org This intermediate then reacts with the third component to yield a more complex heterocyclic product. For example, the reaction of a primary amine with ethyl propiolate in water, followed by the addition of ninhydrin, proceeds smoothly at room temperature to afford tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole derivatives in high yields. thieme-connect.comijcea.org The formation of the β-aminoacrylate as an intermediate has been confirmed by its separate synthesis and subsequent reaction with ninhydrin, which yields the identical final product. thieme-connect.comijcea.org

This strategy highlights the utility of MCRs in rapidly building molecular complexity from simple and readily available starting materials, with the formation of the aminoacrylate skeleton being a pivotal transformation within the reaction sequence.

Solvent-Free and Aqueous Medium Protocols

In alignment with the principles of green chemistry, significant research has focused on developing synthetic routes for this compound and its analogues that minimize or eliminate the use of hazardous organic solvents. rsc.org These methodologies not only reduce environmental impact but also often lead to simpler work-up procedures, lower costs, and improved safety profiles. mdpi.comajgreenchem.com The two primary approaches in this domain are solvent-free reactions and the use of water as a reaction medium.

Solvent-Free Protocols

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by completely omitting the solvent from the reaction mixture. rsc.org These reactions are typically conducted by heating the neat reactants, sometimes in the presence of a catalyst, or by using alternative energy sources like microwave irradiation.

Several effective solvent-free methods for the synthesis of β-enaminones and β-aminoacrylates have been developed. One approach involves the direct condensation of β-dicarbonyl compounds with various amines under thermal conditions without a catalyst, typically at temperatures around 120 °C. ajgreenchem.comajgreenchem.com This method offers high-to-excellent yields, short reaction times, and straightforward separation without the need for column chromatography. ajgreenchem.com

Catalysis under solvent-free conditions provides another powerful route. Lewis acids such as iron(III) chloride hexahydrate (FeCl₃·6H₂O) have been shown to efficiently catalyze the condensation of β-ketoesters and amines. academie-sciences.fracademie-sciences.fr The reaction proceeds cleanly, with water as the only by-product, simplifying purification. academie-sciences.fracademie-sciences.fr Other catalytic systems, including polyphosphoric acid absorbed on silica (B1680970) gel (PPA-SiO₂), have been used effectively at moderate temperatures (70–80 °C), demonstrating high selectivity and tolerance for a variety of functional groups. mdpi.com Gold(I)/Silver(I) complexes have also been employed, facilitating the reaction at room temperature with good to excellent yields. nih.gov

Microwave irradiation offers a significant rate enhancement for these reactions under solvent-free conditions. The condensation of acetylacetone (B45752) with substituted anilines can be completed in as little as 15 minutes, yielding N-aryl-β-enaminones in high yields without an additional solvent. asianpubs.org

Table 1: Selected Solvent-Free Syntheses of β-Aminoacrylates and Analogues

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Temperature | Time | Yield | Citation |

| β-Dicarbonyl Compound | Aromatic Amine | None | 120 °C | Varies | High to Excellent | ajgreenchem.com |

| Dimedone | Aromatic/Aliphatic Amine | PPA-SiO₂ | 70–80 °C | Varies | Good to Excellent (up to 90%) | mdpi.com |

| β-Ketoester | Alkyl/Aryl Amine | FeCl₃·6H₂O (5 mol%) | Room Temp. or Reflux | Varies | Good to Excellent | academie-sciences.fracademie-sciences.fr |

| Acetylacetone | Substituted Aniline | Microwave Irradiation | N/A | 15 min | >80% | asianpubs.org |

| 1,3-Dicarbonyl Compound | Primary Amine | [(PPh₃)AuCl]/AgOTf (1 mol%) | Room Temp. | Varies | Good to Excellent (76-98%) | nih.gov |

Aqueous Medium Protocols

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of β-aminoacrylates in aqueous media have been successfully developed, often proceeding spontaneously or with simple catalysis.

The direct reaction of primary amines with β-dicarbonyl compounds can be performed in water to yield enaminones. academie-sciences.fracademie-sciences.fr A notable "click-like" reaction, the amino-yne reaction, occurs spontaneously at room temperature in aqueous media by simply mixing amines with electron-deficient alkynes like propiolate esters. acs.orgcsic.esunizar.es This reaction has been demonstrated in a phosphate (B84403) buffer (pH 7.4) and proceeds to completion rapidly without a catalyst. acs.org

Acid catalysis in aqueous systems is another effective strategy. The condensation of carbamates with β-alkoxyacrylates can be performed in 100% water or a mixture of acetonitrile (B52724) and water, using an acid like HCl to furnish β-aminoacrylates in excellent yield. acs.org This method can be stereoselective, with the choice of solvent influencing the formation of the E or Z isomer. acs.orgacs.org

A further method involves the reaction of amine salts with alkali 3-hydroxyacrylic acid esters in water. google.com Both reactants are readily soluble in water, and the reaction proceeds almost instantaneously at room temperature (20-30°C), causing the resulting aminoacrylic acid ester to separate from the aqueous phase, which simplifies isolation. google.com

Table 2: Selected Aqueous Syntheses of β-Aminoacrylates and Analogues

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Temperature | Outcome | Citation |

| Propiolate Ester | Secondary Amine | None (Phosphate Buffer, pH 7.4) | Room Temp. | Complete conversion in ~10 min | acs.orgunizar.es |

| Carbamate | β-Alkoxyacrylate | HCl | Varies | Excellent yield, stereoselective | acs.org |

| Amine Salt (e.g., NH₄Cl) | Sodium 3-hydroxyacrylic acid ester | None (Aqueous solution) | 20–30 °C | Rapid reaction, phase separation | google.com |

| β-Dicarbonyl Compound | Primary Amine | None (in water) | Varies | Forms enaminones | academie-sciences.fracademie-sciences.fr |

Chemical Reactivity and Reaction Pathways of Ethyl 3 Aminoacrylate

Nucleophilic Character of the Amino Moiety

The primary amino group in ethyl 3-aminoacrylate is a key determinant of its nucleophilic reactivity. vulcanchem.com This nucleophilicity allows the amino group to readily participate in substitution and condensation reactions with a variety of electrophiles. vulcanchem.comevitachem.com

Key reactions involving the nucleophilic amino group include:

Acylation and Alkylation: The amino group can react with electrophiles such as acyl chlorides and alkyl halides. These reactions lead to the formation of N-substituted derivatives, which are themselves valuable intermediates for synthesizing more complex molecular architectures. vulcanchem.com

Condensation with Carbonyl Compounds: this compound undergoes condensation reactions with carbonyl compounds. For instance, its reaction with β-dicarbonyl compounds is a common strategy for synthesizing enaminones. academie-sciences.fracademie-sciences.fr These reactions are often catalyzed by Lewis acids like iron(III) chloride, which enhance the reactivity under mild conditions. academie-sciences.fr

Heterocycle Synthesis: The nucleophilic amino group is instrumental in the construction of various heterocyclic rings. It can react with suitable bifunctional reagents to form pyrimidines, pyrroles, and pyrazoles. vulcanchem.com For example, reacting this compound with carboxylic acid amides under basic conditions yields 4-hydroxypyrimidines. vulcanchem.com

The nucleophilic character of the amino group is a cornerstone of the synthetic utility of this compound, providing a direct pathway to a diverse range of functionalized molecules.

Electrophilic Nature of the Acrylate (B77674) System

The acrylate system in this compound, characterized by the carbon-carbon double bond conjugated with the ester carbonyl group, imparts electrophilic properties to the molecule. vulcanchem.com This electrophilicity is centered on the β-carbon of the double bond, making it susceptible to attack by nucleophiles in Michael-type addition reactions.

The dual presence of a nucleophilic amino group and an electrophilic acrylate system defines the compound as a β-enaminone, a class of compounds known for their versatile reactivity. academie-sciences.fr This duality allows this compound to react with both electrophiles (at the amino group) and nucleophiles (at the acrylate system), making it a valuable synthon in organic synthesis. acgpubs.org The electrophilic nature of the acrylate moiety is crucial for its role in constructing complex molecular frameworks.

Transformation of the Ester Functional Group

The ethyl ester group in this compound can undergo various transformations, further expanding its synthetic applications. vulcanchem.com These reactions typically involve nucleophilic attack at the carbonyl carbon of the ester.

Common transformations of the ester group include:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-aminoacrylic acid. google.com This transformation is often a key step in the synthesis of β-amino acids.

Reduction: The ester group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride. This provides access to a different class of functionalized aminoacrylates.

Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl ester can be converted to other esters. This allows for the modification of the ester group to suit specific synthetic needs or to alter the physical properties of the molecule.

These transformations of the ester functional group enhance the versatility of this compound as a starting material in multistep syntheses.

Key Reaction Classes and Mechanisms

The unique combination of functional groups in this compound enables it to participate in a variety of named reactions and reaction sequences, leading to the efficient synthesis of complex molecules.

This compound is a precursor for generating iminophosphoranes, which are key reagents in the Aza-Wittig reaction. scirp.org This reaction is analogous to the standard Wittig reaction but forms a carbon-nitrogen double bond (an imine) instead of a carbon-carbon double bond. beilstein-journals.orgwikipedia.org The iminophosphorane derived from this compound can react with aldehydes or ketones to produce substituted imines, which can then be further transformed. smolecule.com This methodology is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov For instance, a tandem reaction sequence involving an Aza-Wittig reaction has been used to synthesize indolizine (B1195054) derivatives. scirp.org

While this compound itself is not an aromatic compound, it can be a component in reactions that involve an electrophilic aromatic substitution step. smolecule.com In certain multi-step or tandem reactions, intermediates derived from this compound can act as electrophiles that attack an aromatic ring. scirp.orgmsu.edu A notable example is a tandem sequence that combines an Aza-Wittig reaction and an imine condensation, followed by an intramolecular electrophilic aromatic substitution to construct fused heterocyclic systems like indolizines. scirp.orgscirp.org In this process, an iminium intermediate, generated from the initial reactions of the this compound derivative, undergoes cyclization onto an adjacent aromatic ring. scirp.org

This compound participates in various condensation reactions that result in the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. smolecule.comlibretexts.org These reactions are crucial for building more complex molecular skeletons. A prime example is the use of this compound in the synthesis of quinoline (B57606) derivatives. pharmaguideline.com In the Conrad-Limpach-Knorr synthesis, anilines react with β-keto esters like ethyl acetoacetate (B1235776) to form a β-amino acrylate intermediate, which then undergoes thermal cyclization to produce a 4-quinolone. pharmaguideline.com This highlights the role of condensation reactions involving this compound and its derivatives in constructing important heterocyclic scaffolds. vulcanchem.comrsc.org

Oxidation and Reduction Pathways

This compound possesses functional groups that are susceptible to both oxidation and reduction, allowing for its transformation into a variety of other compounds. The primary sites for these reactions are the amino group, the carbon-carbon double bond, and the ethyl ester group.

Oxidation Reactions: The amino group (-NH₂) of this compound can be oxidized using appropriate oxidizing agents. Treatment with agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the amino group into nitro (NO₂) or nitroso (NO) derivatives. vulcanchem.comsmolecule.comevitachem.com These oxidation products are valuable synthetic intermediates, particularly in the creation of nitrogen-containing heterocyclic compounds. vulcanchem.com

Reduction Reactions: Reduction of this compound can occur at two main locations: the ester group and the carbon-carbon double bond. vulcanchem.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ethyl ester functionality to a primary alcohol, yielding an amino alcohol. vulcanchem.comsmolecule.com Concurrently, or separately, the carbon-carbon double bond can be saturated via catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C). vulcanchem.com The specific product obtained depends on the choice of reducing agent and the reaction conditions, with the potential to form saturated amino alcohols if both functional groups are reduced. vulcanchem.com

The table below summarizes common oxidation and reduction reactions involving this compound.

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Product(s) |

| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Amino group (-NH₂) | Nitro or Nitroso derivatives |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Ester group (-COOEt) | Alcohol derivatives |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Carbon-Carbon double bond (C=C) | Saturated derivatives |

Nucleophilic Substitution Reactions

The amino group of this compound confers nucleophilic character upon the molecule, enabling it to participate in various substitution reactions. vulcanchem.com In these reactions, the lone pair of electrons on the nitrogen atom attacks electrophilic centers, leading to the formation of new covalent bonds and more complex functionalized aminoacrylates. vulcanchem.com

Common electrophiles used in these reactions include alkyl halides and acyl chlorides. vulcanchem.com Reaction with an alkyl halide (R-X) results in alkylation of the amino group, while reaction with an acyl chloride (R-COCl) yields an N-acylated product. These functionalized derivatives serve as versatile building blocks for the synthesis of more elaborate molecular structures. vulcanchem.com

Another synthetic route that relies on nucleophilic substitution is the preparation of this compound itself from ethyl 3-bromoacrylate. In this process, ammonia (B1221849) acts as the nucleophile, displacing the bromide to form the target compound. vulcanchem.com

| Electrophile | Reaction Type | Product Class |

| Alkyl Halides (R-X) | N-Alkylation | Substituted Aminoacrylates |

| Acyl Chlorides (R-COCl) | N-Acylation | N-Acyl Aminoacrylates |

Intramolecular Cyclization Processes

This compound and its derivatives are valuable precursors for synthesizing a wide array of heterocyclic compounds through intramolecular cyclization reactions. vulcanchem.com These processes are fundamental in constructing ring systems that form the core of many biologically active molecules.

One significant application is the reaction of this compound with carboxylic acid amides in the presence of a base to form 4-hydroxypyrimidines. vulcanchem.com It can also be used to synthesize pyrroles through cyclization with 1,3-dicarbonyl compounds and pyrazoles via reactions with hydrazine (B178648) derivatives. vulcanchem.com

More complex cyclizations have also been developed. For instance, Ti(III)-mediated radical cyclization of β-aminoacrylates containing epoxy alcohol moieties can produce highly substituted piperidine (B6355638) and pyrrolidine (B122466) rings. researchgate.net These pyrrolidine systems can be further transformed into indolizidine frameworks, which are present in many natural products. researchgate.net

In another advanced application, a Lewis acid-catalyzed spiro annulation has been demonstrated for the one-pot synthesis of novel spiro[pyrrole-3,2′-quinazoline]-4-carboxylate derivatives. rsc.orgrsc.org This domino reaction involves the cyclization of an intermediate formed from ethyl (Z)-3-amino-3-phenylacrylate and oxalyl chloride with a 2-amino arylbenzamide. rsc.orgresearchgate.net This method provides an efficient route to medicinally relevant spiro-heterocyclic molecules. rsc.org Additionally, magnesium amides derived from secondary aminoacrylates react with methyl propiolate in an efficient heterocyclic annelation to yield α-pyridones. pharm.or.jp

| Reactant(s) | Catalyst/Conditions | Resulting Heterocycle |

| Carboxylic acid amides | Base | 4-Hydroxypyrimidines |

| 1,3-Dicarbonyl compounds | - | Pyrroles |

| Hydrazine derivatives | - | Pyrazoles |

| Epoxy alcohol moiety (internal) | Cp₂TiCl (Titanocene(III) chloride) | Piperidines, Pyrrolidines |

| Oxalyl chloride, 2-Amino arylbenzamides | Lewis Acid (e.g., Bi(OTf)₃) | Spiro[pyrrole-3,2′-quinazoline]s |

| Methyl propiolate | Ethylmagnesium bromide | α-Pyridones |

Reactivity in Catalytic Systems

Role in Ligand Development for Catalytic Dimerization of Olefins

3-Aminoacrylate derivatives have been successfully employed as ligands in the development of transition metal catalysts for the dimerization of olefins. acs.org Nickel(II) complexes featuring aminoacrylate, aminoiminoacrylate, and amidoiminomalonate ligands have shown catalytic activity for the dimerization of ethylene (B1197577), propylene, and other short-chain α-olefins like 1-hexene (B165129) when activated by a suitable cocatalyst. acs.org

Research has shown that the substituents on the ligand backbone influence the catalytic performance. acs.org These nickel(II) complexes serve as catalyst precursors that, upon activation, can effectively dimerize olefins. acs.org The development of such catalytic systems is significant for producing linear alpha-olefins, which are important industrial chemicals. mdpi.com Cobalt complexes with related ligand structures have also been investigated for the dimerization of α-olefins, producing highly linear products. acs.org The catalytic activity often depends on the specific ligand structure and the cocatalyst used, such as alkylaluminum compounds or other Lewis acids. csic.es

| Metal Center | Ligand Type | Olefin Substrate | Key Finding |

| Nickel(II) | 3-Aminoacrylate, 3-Aminoiminoacrylate | Ethylene, Propylene, 1-Hexene | Active catalyst precursors for olefin dimerization. acs.org |

| Cobalt | Pyridine (B92270) bisimine | 1-Butene, Propylene | Produces highly linear dimers and can isomerize olefins. acs.org |

Asymmetric Catalysis Considerations

The structure of this compound, with its multiple functional groups, makes it a relevant molecule for considerations in asymmetric catalysis. Asymmetric catalysis aims to synthesize specific stereoisomers of a chiral product, a critical process in modern chemistry, especially for pharmaceuticals. nih.govfrontiersin.org

This compound can be considered in two primary roles in this field: as a prochiral substrate or as a building block for chiral ligands.

As a Prochiral Substrate: The carbon-carbon double bond in this compound is prochiral. A catalytic asymmetric reaction, such as hydrogenation or addition across this double bond using a chiral catalyst, could lead to the formation of a chiral product with high enantioselectivity. The development of such reactions would provide enantiomerically enriched β-amino esters, which are valuable building blocks in organic synthesis.

As a Precursor to Chiral Ligands: The amino and ester functionalities allow for straightforward chemical modification. By reacting this compound with chiral molecules, it can be incorporated into larger structures designed to act as chiral ligands for transition metal catalysts. These ligands create a chiral environment around the metal center, which can induce asymmetry in a wide range of catalytic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govfrontiersin.org

While specific, widely adopted applications of this compound itself in major asymmetric catalytic systems are not extensively documented in the provided context, its structural motifs are found in ligands and substrates used in the field. The principles of asymmetric catalysis suggest that its functional groups provide clear handles for developing new chiral technologies. nih.govfrontiersin.org

Applications of Ethyl 3 Aminoacrylate in Complex Chemical Synthesis

Construction of Heterocyclic Compounds

The reactivity of ethyl 3-aminoacrylate is particularly exploited in the construction of heterocyclic systems. Its ability to act as a synthon in cyclization, cycloaddition, and multicomponent reactions has led to the development of efficient pathways for assembling a variety of ring structures. These heterocyclic scaffolds are foundational cores for numerous biologically active compounds. smolecule.com

This compound and its derivatives are fundamental starting materials for creating a wide range of heterocyclic scaffolds. smolecule.com These ring-shaped molecules, which contain atoms of at least two different elements in their rings, are of immense value in drug discovery. smolecule.comnih.gov The compound's functional groups—an amino group and an ester group—provide reactive sites that facilitate its use in various cyclization reactions. vulcanchem.com For instance, it is a key precursor for synthesizing important heterocycles like pyrimidines, pyrazoles, and quinolines through cyclization and cyclocondensation reactions. vulcanchem.comgoogle.com The development of fragment-based drug discovery (FBDD) has further highlighted the importance of creating diverse, three-dimensional scaffolds, and cycloaddition strategies using precursors like this compound are instrumental in generating novel, fragment-like heterocyclic spirocycles. researchgate.net

The synthesis of substituted pyridines, a core structure in many pharmaceuticals, can be achieved using 3-aminoacrylate derivatives. One of the most versatile methods involves the reaction of 3-aminoenones or 3-aminoacrylates with 1,3-dicarbonyl compounds. researchgate.net This approach allows for the construction of highly substituted pyridine (B92270) rings from relatively simple starting materials. researchgate.net

Furthermore, this compound is utilized in the synthesis of α-pyridones (2-pyridones) and their dihydro derivatives. The aza-annulation of β-enamino ester substrates with α-amido acrylate (B77674) derivatives leads to highly substituted δ-lactam products. acs.org These dihydropyridone structures can be subsequently oxidized to generate a planar pyridone system. acs.org In other strategies, cyanopyridones are synthesized through multicomponent reactions, for example, by reacting a ketone with aldehydes in the presence of ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297). nih.gov These pyridones can then be converted into other functionalized pyridine derivatives. nih.gov

A significant application of this compound is in the construction of complex hybrid heterocyclic systems. Research has demonstrated an efficient, one-pot domino reaction for synthesizing novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives. rsc.orgrsc.org This method involves a Lewis acid-catalyzed spiro annulation of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides. rsc.orgresearchgate.net The reaction proceeds through the initial formation of a 1H-pyrrole-2,3-dione intermediate from the acrylate, which then undergoes spiro annulation with the benzamide. rsc.org This strategy represents the first molecular hybridization linking pyrrole (B145914) derivatives with dihydroquinazolin-4(1H)-ones via spiro annulation, offering benefits such as rapid reaction times and a broad tolerance for different functional groups. rsc.orgrsc.org The choice of catalyst and solvent is crucial for optimizing the yield of the spiro-hybrid compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | - | CH2Cl2 | Reflux | 12 | 68 (Intermediate A) |

| 2 | Sc(OTf)3 (10) | CH3CN | 80 | 3 | 72 |

| 3 | In(OTf)3 (10) | CH3CN | 80 | 3 | 75 |

| 4 | Yb(OTf)3 (10) | CH3CN | 80 | 3 | 78 |

| 5 | Bi(OTf)3 (10) | Toluene | 80 | 5 | 65 |

| 6 | Bi(OTf)3 (10) | 1,4-Dioxane | 80 | 3 | 85 |

| 7 | Bi(OTf)3 (10) | CH3CN-1,4-Dioxane | 80 | 2 | 92 |

| 8 | Bi(OTf)3 (10) | CH3CN | 80 | 3 | 82 |

Table based on optimization studies for the synthesis of spiro[pyrrole-3,2′-quinazoline]carboxylates. researchgate.net Intermediate A refers to ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.

This compound is a precursor for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are typically formed via reactions with hydrazine (B178648) derivatives. vulcanchem.com For example, ethyl 3-amino-1H-pyrazole-4-carboxylate, a key intermediate for various pyrazoloazines, can be synthesized and subsequently used in diazotization and coupling reactions to form more complex fused heterocyclic systems like pyrazolo[5,1-c] smolecule.comvulcanchem.comrsc.orgtriazines. researchgate.netnih.gov In a related approach, derivatives of this compound, such as α-cyanoketene-N,S-acetals, undergo cyclization with hydrazine to afford substituted pyrazoles in good yields. core.ac.uktandfonline.com These acetals are themselves synthesized from precursors like ethyl 2-cyano-3,3-bis(methylthio)acrylate. tandfonline.comresearchgate.net

The versatile reactivity of the acrylate structure is also employed in synthesizing other important five-membered heterocycles and their benzo-fused analogues. Research has described the synthesis of various heterocyclic aminoacrylate esters, including 2-benzoxazole acrylates and 2-benzothiazole acrylates. qu.edu.qa These compounds are typically prepared by esterification of the corresponding heterocyclic acrylic acid with an appropriate amino alcohol. qu.edu.qa The synthesis of 2-substituted benzoxazoles and benzothiazoles often involves the condensation of 2-aminophenol (B121084) or 2-aminothiophenol (B119425) with aldehydes or other carbonyl compounds, a reaction where acrylate derivatives can be incorporated. chowgules.ac.in Similarly, furan (B31954) and thiophene (B33073) acrylates have been synthesized, demonstrating the broad utility of the acrylate moiety in forming diverse heterocyclic esters. qu.edu.qa The Fiesselmann condensation, for example, is a classic method for thiophene synthesis that can utilize related precursors. acs.org

This compound is a key building block in the synthesis of indolizine (B1195054) architectures, which are N-fused heterocyclic compounds with a range of biological activities. smolecule.comijettjournal.org Novel tandem reactions have been developed that utilize this compound or its derivatives as crucial intermediates. smolecule.com One such strategy involves a three-component reaction of pyridinium (B92312) ylides (formed from pyridine and an α-haloketone) with electron-deficient alkenes like acrylates, followed by an oxidative dehydrogenation step to yield the aromatic indolizine core. organic-chemistry.org Another sophisticated approach is a tandem sequence of Aza-Wittig reaction, imine condensation, and electrophilic aromatic substitution. scirp.org In this method, an iminophosphorane derived from an aminoacrylate reacts with an aromatic dialdehyde, leading to the formation of complex, fused indolizine systems. scirp.org These methods highlight the power of this compound in constructing intricate polycyclic heterocyclic frameworks. organic-chemistry.orgnih.gov

Building Blocks for Pharmaceutical and Biologically Active Compounds

The diverse reactivity of this compound makes it a significant precursor in the synthesis of numerous compounds with pharmaceutical and biological relevance. Its ability to participate in cyclization, addition, and condensation reactions allows for the construction of complex molecular scaffolds found in many active molecules.

This compound is a fundamental starting material for the synthesis of β-amino acids and their derivatives. vulcanchem.com These compounds are of significant pharmacological interest as they are core components of numerous bioactive molecules and pharmaceuticals. vulcanchem.comhilarispublisher.com β-amino acids are crucial for developing new drugs and are building blocks for β-peptides, which can form stable secondary structures like helices and sheets. hilarispublisher.comethz.ch The synthesis of β-amino acids often involves the transformation of the aminoacrylate structure. For instance, modified Rodionov synthesis can produce β-amino acids through the reaction of aldehydes with malonic acid and ammonia (B1221849), followed by esterification to yield β-amino esters like ethyl 3-amino-3-arylpropanoate. mdpi.com The enantioselective synthesis of β-amino acids, a critical aspect for pharmaceutical applications, has been achieved using various catalytic methods, including the hydrogenation of N-acyl-β-(amino) acrylates. hilarispublisher.com

The structural framework of aminoacrylates is integral to the development of kinase inhibitors, a class of drugs that target protein kinases to treat diseases like cancer. nih.gov For example, a 3-amino-1H-pyrazole scaffold, a related heterocyclic structure, has been used as a hinge-binding moiety in the design of promiscuous kinase inhibitors. nih.gov Macrocyclization of this scaffold has led to the development of selective and potent inhibitors for specific kinases like BMPR2. nih.gov Furthermore, derivatives such as 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles, which act as inhibitors of epidermal growth factor receptor (EGF-R) kinase, are synthesized through a process involving the condensation of anilines with ethyl (ethoxymethylene)cyanoacetate, a related acrylate derivative. researchgate.net The synthesis of multitarget-directed ligands for diseases like Alzheimer's has also utilized fragments derived from kinase inhibitors, which are then linked together. csic.es

| Kinase Target | Inhibitor Scaffold/Precursor | Research Finding |

| BMPR2 | 3-amino-1H-pyrazole | Macrocyclization of a promiscuous inhibitor based on this scaffold led to a selective and potent BMPR2 inhibitor. nih.gov |

| EGF-R | 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile | Synthesized from ethyl (ethoxymethylene)cyanoacetate, these compounds are effective EGF-R kinase inhibitors. researchgate.net |

| LRRK2 | N/A | Novel compounds that inhibit LRRK2 kinase activity have been developed for potential use in treating Parkinson's and Alzheimer's disease. lookchem.com |

This compound's reactivity makes it a useful tool in biochemical research and for assays studying enzyme interactions and metabolic pathways. smolecule.com The 3-aminoacrylate core structure is biologically relevant as it appears as an intermediate in amino acid metabolism. vulcanchem.com A prominent example is the α-aminoacrylate intermediate formed in the active site of the enzyme tryptophan synthase during the biosynthesis of tryptophan from serine. researchgate.net This intermediate is a key species in the reaction pathway, highlighting the role of the aminoacrylate moiety in fundamental enzymatic processes. researchgate.net Its reactivity allows it to be used in studies to understand enzyme mechanisms and design specific inhibitors. smolecule.com

Research has shown that this compound and its derivatives can form stable complexes with certain biomolecules, which is a key aspect of their potential applications in drug design. vulcanchem.comsmolecule.com A detailed study of such interactions is seen with the enzyme tryptophan synthase. Within the enzyme's active site, the α-aminoacrylate intermediate is stabilized by interactions with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and specific amino acid residues, such as βLys87. researchgate.net This residue acts as a catalytic acid-base group, facilitating the reaction steps involving the aminoacrylate intermediate. researchgate.net Understanding these specific molecular interactions is crucial for elucidating the mechanisms of enzyme action and for designing molecules that can modulate these biological pathways.

Contribution to Material Science and Polymer Chemistry

The functional groups present in this compound make it a valuable monomer and intermediate in the field of material science and polymer chemistry. smolecule.com It can be incorporated into polymer backbones to create materials with tailored properties.

This compound and its derivatives are utilized as monomers for synthesizing specialized polymers. vulcanchem.com These advanced polymers can possess exceptional mechanical, thermal, and chemical properties. taylorfrancis.com One notable application is in the development of miktoarm star polymers, which have shown promise as efficient drug delivery systems. vulcanchem.com Furthermore, the amino-yne click reaction, which produces a β-aminoacrylate linkage, is used to create hydrogels. researchgate.netacs.org These hydrogels are stimuli-responsive; the β-aminoacrylate bond can be cleaved under acidic conditions, making them suitable for creating materials that degrade or release substances in specific environments, such as in on-demand drug release systems. researchgate.netacs.org This property allows for the fabrication of materials with tunable degradation rates based on pH, temperature, or the specific amine used in the synthesis. acs.org

Use in Polymers, Coatings, Adhesives, and Sealants

This compound and its related compounds, such as mthis compound, are utilized in the production of polymers and resins. These materials find applications in coatings, adhesives, and sealants. The reactivity of the amino and acrylate groups allows for the incorporation of these molecules into polymer backbones, contributing to the development of materials with specific and desirable mechanical and chemical properties.

One notable application is in the formulation of anaerobic curing adhesive compositions. google.com These adhesives are stable in the presence of oxygen but cure rapidly in its absence. google.com Isocyanate-aminoacrylate reaction products, which can be characterized as acrylate-terminated polyurethanes or polyureas, are a class of monomers used in these formulations. google.com

The properties of polymers derived from acrylate monomers can be tailored by using different monomers in emulsion polymerization. This process allows for the control of properties such as hardness, flexibility, and adhesion in the final product. specialchem.com

Table 1: Applications of Aminoacrylates in Material Science

| Application | Compound Class | Key Features |

| Polymers and Resins | Mthis compound | Incorporation into polymer backbones to tailor mechanical and chemical properties. |

| Anaerobic Adhesives | Isocyanate-aminoacrylate reaction products | Acrylate-terminated polyureas/polyurethanes that cure in the absence of oxygen. google.com |

| Coatings, Adhesives, Sealants | Mthis compound based polymers | Development of materials with specific performance characteristics. |

Degradable Hydrogel Cross-links

This compound and similar compounds are instrumental in the development of degradable hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications such as drug delivery and tissue engineering. uni-regensburg.denih.gov

The key to creating degradable hydrogels lies in the use of cross-links that can be cleaved under specific conditions, such as changes in pH. The β-aminoacrylate bond, formed through the reaction of an amine with a propiolate, is known to be cleavable under acidic conditions (pH < 5.5). acs.org This property allows for the controlled degradation of the hydrogel and the release of encapsulated substances. acs.org

Research has shown that hydrogels formed with β-aminoacrylate cross-links can degrade and release the conjugated amine. csic.es The rate of this degradation can be controlled by modifying factors such as pH, temperature, and the concentration of the polymer. csic.es Even at physiological pH (7.4), the β-aminoacrylate bond shows a labile nature, leading to the long-term degradation of the material. csic.es

Table 2: Factors Influencing Degradation of β-Aminoacrylate Hydrogels

| Factor | Effect on Degradation Rate |

| pH | Faster degradation in acidic conditions. acs.orgcsic.es |

| Temperature | Degradation rate can be adjusted by changing the temperature. csic.es |

| Polymer Concentration | Affects the overall degradation rate. csic.es |

| Amine Linker | The choice of amine used as a linker can modify the degradation rate. csic.es |

Other Specialized Synthetic Applications

Beyond polymers and hydrogels, this compound and its derivatives are employed in other specialized areas of synthetic chemistry.

Formation of Substituted Aryl/Acrylate Compounds

(Z)-ethyl 3-aminoacrylate serves as a valuable building block in organic synthesis for creating more complex molecules. smolecule.com Its reactive functional groups enable it to participate in various reactions, leading to new compounds with diverse properties. smolecule.com For example, it is used in the synthesis of heterocyclic scaffolds, which are important structures in many pharmaceutical compounds. smolecule.com

One specific application involves the reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides under Lewis acid catalysis. rsc.org This one-pot domino reaction leads to the construction of novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives in good to excellent yields. rsc.org This method offers advantages such as faster reaction times and a broad tolerance for different functional groups. rsc.org

Furthermore, ethyl (Z)-3-(heteroaryl/aryl)-2-((triphenyl-λ⁵-phosphaneylidene) amino) acrylates are used in tandem reactions involving aza-Wittig, imine condensation, and electrophilic heteroaromatic cyclization to synthesize indolizine compounds. scirp.org

Derivatives as Corrosion Inhibitors

Derivatives of aminoacrylates have shown potential as corrosion inhibitors for metals, particularly mild steel, in acidic environments. mdpi.comanalis.com.my Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are effective at inhibiting corrosion by adsorbing onto the metal surface and forming a protective barrier. mdpi.comanalis.com.myajchem-a.com

For instance, indole (B1671886) derivatives synthesized from ethyl indole-2-carboxylate (B1230498) have been investigated as corrosion inhibitors for mild steel in sulfuric acid. mdpi.com These compounds were found to function as mixed-type inhibitors, with their inhibition efficiency increasing with concentration. mdpi.com Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to understand the interaction between the inhibitor molecules and the metal surface. mdpi.com

Similarly, thiadiazole derivatives, which are heterocyclic compounds, have been studied as corrosion inhibitors. ajchem-a.com Quantum chemical calculations and molecular dynamics simulations are used to correlate the molecular and electronic structures of these compounds with their experimentally observed corrosion inhibition efficiencies. ajchem-a.com The presence of lone pair electrons and π-conjugation in these molecules facilitates their adsorption on the metal surface. ajchem-a.com

Spectroscopic and Computational Characterization of Ethyl 3 Aminoacrylate

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information regarding the internal lattice of crystalline compounds, including unit cell dimensions, bond lengths, and bond angles. carleton.eduwikipedia.org This method is fundamental for the definitive determination of a molecule's three-dimensional structure.

While extensive crystallographic data exists for various complex derivatives of ethyl 3-aminoacrylate, such as ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate and ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), published experimental data from a single crystal X-ray diffraction analysis of the parent compound, this compound, is limited. doaj.orgnih.gov However, analysis of related structures provides significant insight into its expected molecular conformation.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) involves directing an intense beam of X-rays onto a single, high-quality crystal of the material. wikipedia.org The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, from which the precise positions of the atoms are determined. carleton.eduwikipedia.org

For related aminoacrylate derivatives, SC-XRD studies have successfully elucidated their crystal structures, typically revealing monoclinic space groups such as P21/c. doaj.orgnih.gov This level of detailed analysis, however, is not currently available in the public domain for unsubstituted this compound.

Determination of Three-Dimensional Structures and Conformations

Based on studies of analogous compounds, the three-dimensional structure of this compound is expected to be significantly influenced by its conjugated system. smolecule.com The delocalization of electrons across the amino group (N), the carbon-carbon double bond (C=C), and the carbonyl group (C=O) of the ester functionality strongly favors a planar or near-planar molecular conformation. nih.govsmolecule.com

This planarity is a critical aspect of its three-dimensional structure. The (Z)-configuration, in particular, places the amino group and the ester group on the same side of the double bond, which can facilitate intramolecular interactions. smolecule.com Rotations around the C-N and C-O single bonds would lead to different conformers, with the most stable ones being those that maximize electronic conjugation while minimizing steric hindrance. smolecule.com

Studies of Polymorphism and Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Different polymorphs of a compound can exhibit distinct physical properties. The study of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions.

In various crystalline derivatives of this compound, the molecular packing is stabilized by a network of intermolecular interactions, including C—H⋯O and C—H⋯N hydrogen bonds. nih.govnih.gov While these studies provide a model for how this compound might behave, specific experimental studies on the polymorphism and crystal packing of the parent compound are not found in the reviewed literature.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Characterization

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3500 - 3300 (two bands, asymmetric & symmetric) |

| C-H Stretch (sp²) | Vinylic C-H | 3100 - 3000 |

| C-H Stretch (sp³) | Ethyl Group | 3000 - 2850 |

| C=O Stretch | α,β-Unsaturated Ester | 1730 - 1715 |

| C=C Stretch | Alkene | 1660 - 1600 |

| N-H Bend | Primary Amine | 1650 - 1580 |

| C-O Stretch | Ester | 1250 - 1100 |

| C-N Stretch | Amine | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. While specific, fully assigned experimental spectra for this compound are not available in the provided search results, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and data from analogous compounds. nih.govrsc.org

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group should present a characteristic quartet and triplet. The two protons on the C=C double bond (vinylic protons) would appear as doublets due to coupling with each other. The amine protons typically appear as a broad singlet.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -NH₂ | ~4.0 - 5.0 (broad) | Singlet (br s) | 2H |

| =CH-COOR | ~4.5 - 5.5 | Doublet (d) | 1H |

| =CH-NH₂ | ~6.5 - 7.5 | Doublet (d) | 1H |

| -O-CH₂-CH₃ | ~4.1 - 4.3 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H |

Predicted ¹³C NMR Spectrum

The molecule has five chemically distinct carbon atoms, and therefore five signals are expected in the broadband-decoupled ¹³C NMR spectrum. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. The sp² hybridized carbons of the alkene will appear in the vinylic region, while the sp³ hybridized carbons of the ethyl group will be the most shielded and appear upfield. libretexts.org

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | 165 - 175 |

| =C H-NH₂ | 140 - 150 |

| =C H-COOR | 90 - 100 |

| -O-C H₂-CH₃ | 59 - 62 |

| -O-CH₂-C H₃ | 14 - 16 |

¹H and ¹³C NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR provides unambiguous evidence of a molecule's carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the chemically non-equivalent protons. The ethyl group protons would appear as a characteristic triplet and quartet pattern. The vinyl protons adjacent to the carbonyl and amino groups would appear in the olefinic region of the spectrum, with their chemical shifts and coupling constants providing information about their cis/trans relationship. The amine protons would likely appear as a broad signal.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (typically in the 165-175 ppm range), the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the ethyl group. The specific chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard chemical shift ranges and data from structurally similar acrylate compounds.

| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity |

| Ethyl (-CH₃) | a | ~1.2 | Triplet |

| Ethyl (-CH₂-) | b | ~4.1 | Quartet |

| Vinylic (=CH-CO) | c | ~5.8 - 6.4 | Doublet |

| Vinylic (=CH-N) | d | ~4.5 - 5.0 | Doublet |

| Amine (-NH₂) | e | Variable (Broad) | Singlet |

| ¹³C NMR | Assignment | Predicted Shift (ppm) |

| Carbonyl (C=O) | 1 | ~166 |

| Vinylic (=CH-CO) | 2 | ~129 |

| Vinylic (=CH-N) | 3 | ~100 |

| Ethyl (-O-CH₂-) | 4 | ~60 |

| Ethyl (-CH₃) | 5 | ~14 |

NMR in Monitoring Degradation Pathways